Amylamine hydrochloride

Description

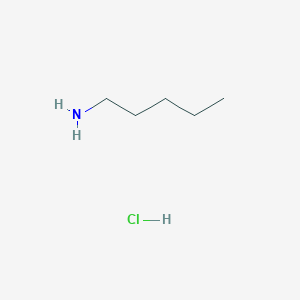

Structure

3D Structure of Parent

Properties

IUPAC Name |

pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFZFCIODKYFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-58-7 (Parent) | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10931290 | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-65-4 | |

| Record name | 1-Pentanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI72UKL50R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amylamine hydrochloride chemical and physical properties

An In-Depth Technical Guide to the Physicochemical Properties of Amylamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Amylamine hydrochloride (CAS No. 142-65-4), the hydrochloride salt of n-amylamine, is a primary aliphatic amine derivative that serves as a crucial building block and reagent in diverse scientific fields.[1][2] Presented as a white to off-white crystalline powder, its enhanced stability and water solubility over its free-base counterpart, n-amylamine, make it a preferred choice in pharmaceutical research and organic synthesis.[1] This guide offers a comprehensive exploration of the core chemical and physical properties of amylamine hydrochloride, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application. We will delve into its structural characteristics, physicochemical parameters, reactivity, and the experimental methodologies used for its characterization.

Molecular and Structural Characteristics

Amylamine hydrochloride is the salt formed from the acid-base reaction between n-amylamine (a weak base) and hydrochloric acid (a strong acid). This conversion from the free amine, a liquid at room temperature, to the salt form results in a more stable, solid compound that is easier to handle and store.[3][4]

-

IUPAC Name: pentan-1-amine;hydrochloride[2]

-

Synonyms: n-Amylamine hydrochloride, 1-Pentanamine hydrochloride, Pentylammonium chloride[2]

-

CAS Number: 142-65-4[2]

-

Molecular Formula: C₅H₁₄ClN[2]

-

Molecular Weight: 123.62 g/mol [2]

The structure consists of a pentylammonium cation and a chloride anion, ionically bonded. The positive charge is localized on the nitrogen atom of the protonated amino group.

Caption: Ionic structure of Amylamine Hydrochloride.

Physical Properties

The physical properties of amylamine hydrochloride are dictated by its ionic nature, which contrasts sharply with the properties of its non-polar free-base form, n-amylamine. The strong electrostatic interactions in the crystalline lattice of the salt lead to a higher melting point and its solid state at standard conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Weight | 123.62 g/mol | [2] |

| Melting Point | Data not consistently available for the hydrochloride salt. The parent amine melts at -55 °C. | [4][5] |

| Boiling Point | Decomposes before boiling. The parent amine boils at 104-105.5 °C. | [5][6] |

| Solubility | Soluble in water. The parent amine is also soluble in water, alcohol, and ether. | [1][4] |

Expertise & Experience: The Rationale Behind the Properties

The choice to use the hydrochloride salt in many applications stems directly from these physical properties.

-

Solid Form: As a crystalline solid, it is non-volatile and significantly easier to weigh and handle accurately compared to the volatile liquid n-amylamine, which has an unpleasant fishy, ammonia-like odor.[4][6]

-

Water Solubility: The ionic character of the salt renders it readily soluble in aqueous media, a critical advantage for many biological and pharmaceutical applications where reactions are performed in aqueous buffers.[1] The parent amine's solubility is finite, whereas the salt can achieve higher concentrations.

Chemical Properties and Reactivity

Acid-Base Chemistry

The chemical behavior of amylamine hydrochloride in solution is governed by the acid-base equilibrium of the pentylammonium ion. The pKa of the conjugate acid, [CH₃(CH₂)₄NH₃]⁺, is approximately 10.21.[7] This value indicates that in aqueous solution, the equilibrium position is highly dependent on the pH.

Caption: Acid-base equilibrium of amylamine hydrochloride.

At a pH below its pKa, the protonated form (pentylammonium) is the dominant species. Above this pKa, the equilibrium shifts, and the molecule deprotonates to yield the free n-amylamine. This pH-dependent behavior is fundamental to its application in synthesis, as it allows for the in situ generation of the nucleophilic free amine by addition of a base.

Reactivity and Synthetic Applications

Amylamine hydrochloride is primarily used as a stable precursor to n-amylamine.[1] In the presence of a non-nucleophilic base (e.g., triethylamine, potassium carbonate), the free n-amylamine is liberated and can participate in a variety of chemical reactions typical of primary amines, including:[7]

-

Nucleophilic Substitution: Reacting with alkyl halides to form secondary amines.

-

Acylation: Reacting with acid chlorides or anhydrides to form amides.

-

Condensation: Reacting with aldehydes and ketones to form imines.

Its role as a building block is significant in the synthesis of dyes, rubber chemicals, corrosion inhibitors, and pharmaceutical agents.[1][4]

Experimental Protocol: Potentiometric Titration for pKa Determination

To ensure the identity and purity of a batch of amylamine hydrochloride, determining its pKa is a fundamental quality control experiment. Potentiometric titration provides a reliable method for this.

Trustworthiness: A Self-Validating Protocol

This protocol is self-validating because the resulting titration curve provides a clear, graphical representation of the acid-base transition. The midpoint of the buffer region, where the concentrations of the protonated amine and free amine are equal, directly corresponds to the pKa. The shape and sharpness of the curve also provide qualitative information about the sample's purity.

Methodology

-

Preparation of Analyte: Accurately weigh approximately 1.24 g (10 mmol) of amylamine hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water in a 100 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stir plate and add a stir bar. Calibrate a pH meter with standard buffers (pH 4, 7, and 10) and immerse the electrode in the solution.

-

Titrant Preparation: Fill a 50 mL burette with a standardized 0.2 M sodium hydroxide (NaOH) solution.

-

Titration Procedure:

-

Record the initial pH of the amylamine hydrochloride solution.

-

Add the NaOH titrant in small increments (e.g., 0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

-

The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) corresponds to the point where pH = pKa. Read the pH at this volume directly from the curve.

-

Caption: Experimental workflow for pKa determination.

Synthesis and Handling

Synthesis

Amylamine hydrochloride is readily synthesized via a simple acid-base reaction.

Caption: Synthesis of amylamine hydrochloride.

Typically, a solution of n-amylamine in a non-polar solvent like diethyl ether is treated with a solution of hydrogen chloride (or bubbled with HCl gas). The salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration.[8]

Safety and Handling

Amylamine hydrochloride is classified as a skin and eye irritant.[1][2] The free base, n-amylamine, is flammable, corrosive, and toxic.[7][9]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Amylamine hydrochloride is a versatile and valuable chemical compound whose utility is rooted in its distinct physicochemical properties. Its solid, water-soluble, and stable nature makes it a superior alternative to its volatile free-base form for a wide range of applications, from organic synthesis to pharmaceutical development. A thorough understanding of its acid-base chemistry, characterized by a pKa of ~10.21, is essential for leveraging its reactivity and ensuring its proper application in research and development settings.

References

-

LookChem. Amylamine. [Link]

-

LookChem. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. [Link]

-

Wikipedia. Pentylamine. [Link]

-

Global Substance Registration System. AMYLAMINE HYDROCHLORIDE. [Link]

-

National Institute of Standards and Technology. N-amyl amine hydrochloride. [Link]

- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.

-

ResearchGate. 1H-NMR spectrum of (a) poly (allylamine hydrochloride) with molecular.... [Link]

-

Organic Syntheses. Methylamine Hydrochloride. [Link]

-

Loba Chemie. AMYLAMINE FOR SYNTHESIS MSDS CAS No: 110-58-7 MSDS. [Link]

Sources

- 1. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]

- 2. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amylamine 99 110-58-7 [sigmaaldrich.com]

- 4. Amylamine | 110-58-7 [chemicalbook.com]

- 5. Amylamine|lookchem [lookchem.com]

- 6. Amylamine CAS#: 110-58-7 [m.chemicalbook.com]

- 7. Pentylamine - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lobachemie.com [lobachemie.com]

n-amylamine hydrochloride molecular structure and formula

An In-depth Technical Guide to the Molecular Structure and Formula of n-Amylamine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of n-amylamine hydrochloride (pentan-1-amine;hydrochloride), a primary aliphatic amine salt of significant interest in organic synthesis and pharmaceutical development. The document delineates the methodologies for confirming its molecular structure and formula, grounded in authoritative analytical techniques. It is designed for researchers, scientists, and drug development professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice, ensuring a robust and validated understanding of the compound's chemical identity.

Introduction: Chemical Identity and Significance

n-Amylamine hydrochloride is the salt formed from the neutralization of the primary aliphatic amine, n-amylamine (1-pentanamine), with hydrochloric acid. It typically presents as a white to off-white crystalline powder that is soluble in water.[1] Its utility stems from its role as a versatile building block and reagent in organic chemistry and pharmaceutical research.[1] The protonated amino group makes it a stable, solid precursor for reactions requiring the nucleophilic n-amylamine, improving handling and storage compared to its volatile liquid parent amine.

A precise understanding of its molecular structure is paramount for its application. This guide will establish its structure and formula through a multi-faceted analytical approach, ensuring the identity and purity of the material for research and development applications.

Chemical and Physical Properties

A summary of the key identifiers and properties of n-amylamine hydrochloride is provided below.

| Property | Value | Source |

| IUPAC Name | pentan-1-amine;hydrochloride | PubChem[2] |

| Synonyms | Amylamine hydrochloride, 1-Pentanamine hydrochloride, Pentylammonium chloride | PubChem[2] |

| CAS Number | 142-65-4 | PubChem[2] |

| Molecular Formula | C₅H₁₄ClN | PubChem[2] |

| Molecular Weight | 123.62 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | LookChem[1] |

| Solubility | Soluble in water | LookChem[1] |

| SMILES | CCCCCN.Cl | PubChem[2] |

| InChI Key | FZFZFCIODKYFEV-UHFFFAOYSA-N | PubChem[2] |

Molecular Structure and Formula Elucidation

The molecular structure of n-amylamine hydrochloride consists of a pentylammonium cation and a chloride anion. The positive charge is localized on the nitrogen atom, which is bonded to three hydrogen atoms and the pentyl carbon chain. The chloride ion is associated via an ionic bond.

Caption: Molecular structure of n-amylamine hydrochloride (pentylammonium chloride).

Synthesis and Verification Workflow

The primary method for synthesizing n-amylamine hydrochloride is a direct acid-base reaction. The logical workflow for its preparation and structural confirmation is outlined below. This process ensures that the final product is not only the desired compound but also meets high purity standards.

Caption: Synthesis and analytical characterization workflow for n-amylamine hydrochloride.

Spectroscopic Analysis: The Basis of Structural Confirmation

Spectroscopic methods provide the definitive evidence for the molecular structure of n-amylamine hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. For n-amylamine hydrochloride, this technique is crucial for identifying the presence of the ammonium group (NH₃⁺) and the alkyl (C-H) bonds, confirming the salt formation and the integrity of the carbon skeleton.

An IR spectrum of solid n-amylamine hydrochloride was obtained as a KBr pellet.[3] The key absorption bands are interpreted as follows:

| Wavenumber Range (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |

| ~3000-2800 | N-H stretching (broad) | Strong, broad absorption indicative of the N-H bonds in the ammonium cation (R-NH₃⁺). This is a key differentiator from the parent amine (R-NH₂), which shows sharper peaks. |

| 2960-2850 | C-H stretching | Confirms the presence of the pentyl group's CH₃ and CH₂ moieties. |

| ~1600-1500 | N-H bending (asymmetric/symmetric) | Further confirms the presence of the ammonium group. |

| ~1465 | C-H bending | Corresponds to the scissoring and bending vibrations of the CH₂ and CH₃ groups in the alkyl chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. For n-amylamine hydrochloride, NMR confirms the connectivity of the five-carbon chain and its attachment to the nitrogen atom. The protonation of the amine group significantly influences the chemical shifts of adjacent nuclei, providing clear evidence of salt formation.

Predicted ¹H NMR Spectrum (in D₂O):

-

δ ~3.0 ppm (triplet): Protons on the carbon alpha to the ammonium group (-CH₂-NH₃⁺). The electron-withdrawing effect of the NH₃⁺ group causes a significant downfield shift compared to the parent amine (~2.7 ppm). The signal is a triplet due to coupling with the adjacent CH₂ group.

-

δ ~1.6 ppm (multiplet): Protons on the beta carbon (-CH₂-CH₂-NH₃⁺).

-

δ ~1.3 ppm (multiplet): Protons on the gamma and delta carbons.

-

δ ~0.9 ppm (triplet): Protons of the terminal methyl group (-CH₃).

Predicted ¹³C NMR Spectrum (in D₂O):

-

δ ~41 ppm: Alpha carbon (-CH₂-NH₃⁺).

-

δ ~28 ppm: Beta carbon.

-

δ ~27 ppm: Gamma carbon.

-

δ ~21 ppm: Delta carbon.

-

δ ~13 ppm: Terminal methyl carbon (-CH₃).

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For an ionic compound like n-amylamine hydrochloride, electrospray ionization (ESI) is the preferred technique. ESI allows the intact cation (pentylammonium) to be transferred into the gas phase for analysis. This method directly confirms the mass of the organic cation, and thus the molecular weight of the parent amine.

In positive-ion ESI-MS, the expected spectrum would show a prominent peak corresponding to the pentylammonium cation [C₅H₁₃NH]⁺.

-

Expected m/z: 88.11

Experimental Protocols

The following protocols are provided as self-validating methodologies for the synthesis and characterization of n-amylamine hydrochloride.

Protocol: Synthesis and Purification

-

Reaction Setup: In a fume hood, add 8.7 g (0.1 mol) of n-amylamine to 50 mL of absolute ethanol in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice bath.

-

Acidification: Slowly add 10 mL of concentrated hydrochloric acid (~12 M, 0.12 mol) dropwise to the stirring amine solution. The reaction is exothermic; maintain the temperature below 20°C.

-

Precipitation: After the addition is complete, continue stirring in the ice bath for 30 minutes. A white precipitate of n-amylamine hydrochloride will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold diethyl ether to remove any unreacted starting material.

-

Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The yield of pure, white crystalline n-amylamine hydrochloride should be high. Purity can be checked by melting point determination and the spectroscopic methods below.

Protocol: FT-IR Analysis

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dried n-amylamine hydrochloride with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands as listed in Table 2 to confirm the presence of the ammonium and alkyl functional groups.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of n-amylamine hydrochloride and dissolve it in ~0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition includes 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and perform baseline correction. Integrate the ¹H signals and reference the chemical shifts (e.g., to a residual solvent peak or an internal standard). Compare the resulting spectra with the predicted shifts in Section 3.2.

Conclusion

The identity of n-amylamine hydrochloride is rigorously established through a systematic combination of synthesis and multi-platform spectroscopic analysis. Its molecular formula, C₅H₁₄ClN, and structure, consisting of a pentylammonium cation and a chloride anion, are unequivocally confirmed by FT-IR, NMR, and mass spectrometry. The methodologies and analytical reasoning presented in this guide provide a robust framework for scientists to validate the structure and purity of this important chemical reagent, ensuring its reliable application in research and development.

References

-

N-AMYLAMINEHYDROCHLORIDE - LookChem. LookChem. Available at: [Link]

-

Pentylamine - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

n-Amylamine hydrochloride - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Showing Compound Pentylamine (FDB010039) - FooDB. FooDB. Available at: [Link]

-

n-Amyl amine hydrochloride - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Pentylamine - Wikipedia. Wikipedia. Available at: [Link]

-

AMYLAMINE HYDROCHLORIDE - GSRS. Global Substance Registration System. Available at: [Link]

-

Methylamine Hydrochloride - Organic Syntheses. Organic Syntheses. Available at: [Link]

Sources

- 1. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]

- 2. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-amyl amine hydrochloride [webbook.nist.gov]

- 4. Showing Compound Pentylamine (FDB010039) - FooDB [foodb.ca]

- 5. 戊胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Core Characteristics and Physicochemical Profile

An In-depth Technical Guide to Pentan-1-amine Hydrochloride (CAS No. 142-65-4)

This guide provides a comprehensive technical overview of pentan-1-amine hydrochloride, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental chemical data with practical, field-proven insights into its synthesis, analysis, and application.

Pentan-1-amine hydrochloride, also known as pentylammonium chloride, is the hydrochloride salt of the primary aliphatic amine, pentan-1-amine.[1] The conversion of the volatile, odorous free amine into its salt form imparts several advantageous properties. The ionic nature of the hydrochloride salt renders it a stable, crystalline solid that is readily soluble in aqueous solutions, enhancing its ease of handling, storage, and utility in various synthetic applications compared to its free base counterpart.[1]

The key distinction lies in the protonation of the amine's nitrogen atom. This protonation eliminates the lone pair of electrons, which is responsible for the basicity and nucleophilicity of the free amine, and introduces a positive charge, significantly altering the compound's physical and spectroscopic properties.

Table 1: Comparative Physicochemical Properties

| Property | Pentan-1-amine Hydrochloride | Pentan-1-amine (Free Base) |

| CAS Number | 142-65-4[2] | 110-58-7[1] |

| Molecular Formula | C₅H₁₄ClN[2] | C₅H₁₃N[1] |

| Molecular Weight | 123.62 g/mol [2][3] | 87.16 g/mol [4] |

| Appearance | White to pale yellow crystalline solid.[1][3] | Clear, colorless liquid.[1] |

| Melting Point | 228 °C (decomposes).[3][5] | -55 °C[1] |

| Boiling Point | Not applicable (decomposes) | 104 °C[4] |

| Solubility in Water | Soluble.[1] | Miscible.[1] |

| pKa ([R-NH₃]⁺) | 10.21[1] | Not applicable |

| Hygroscopicity | Hygroscopic.[3] | Not specified |

Synthesis: A Validated Laboratory Protocol

The preparation of pentan-1-amine hydrochloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the free amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This protocol is designed to be self-validating, with the successful formation of the salt confirmed by the precipitation of a solid and subsequent analytical verification.

Reaction Mechanism and Workflow

The synthesis involves the direct reaction of pentan-1-amine with hydrochloric acid. The choice of a non-polar solvent in which the hydrochloride salt is insoluble allows for its precipitation and easy isolation.

Caption: Synthesis workflow for pentan-1-amine hydrochloride.

Step-by-Step Protocol

-

Preparation: In a fume hood, dissolve 10.0 g of pentan-1-amine (free base) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution in an ice bath to 0 °C. While stirring vigorously, slowly add a 2 M solution of anhydrous hydrochloric acid in diethyl ether dropwise. The immediate formation of a white precipitate will be observed.

-

Completion: Continue adding the HCl solution until the reaction mixture is slightly acidic, which can be tested by touching a glass rod to the solution and then to moist blue litmus paper (it should turn red).

-

Isolation: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with two 20 mL portions of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified white solid under vacuum to remove residual solvent. The final product should be a crystalline, free-flowing powder.

Causality: The use of diethyl ether is critical as the free amine is soluble, but the resulting ionic salt is not, enabling a clean precipitation and high-yield recovery. Performing the reaction at 0 °C controls the exothermic nature of the acid-base neutralization.

Applications in Research and Drug Development

Pentan-1-amine hydrochloride serves as a versatile building block in organic synthesis, primarily valued for introducing a pentylamino moiety into larger molecules.

-

Pharmaceutical Intermediate: As a primary amine, it is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The amine group can undergo a wide range of reactions, such as N-alkylation, acylation to form amides, and reductive amination with carbonyl compounds, making it a fundamental component in constructing diverse molecular scaffolds.[1]

-

Materials Science: In the field of photovoltaics, alkylamine hydrochlorides are used as surface passivating agents in the fabrication of perovskite solar cells (PSCs). While pentan-1-amine hydrochloride itself is not the most commonly cited example, similar short-chain alkylammonium halides (e.g., propylamine hydroiodide) have been shown to reduce defects on the perovskite film surface. This passivation suppresses non-radiative recombination, leading to enhanced device efficiency and stability.

Analytical and Quality Control Protocols

A robust analytical workflow is essential to confirm the identity, purity, and integrity of pentan-1-amine hydrochloride.

Caption: A comprehensive analytical workflow for quality control.

¹H NMR Spectroscopy

Proton NMR provides unambiguous structural confirmation by mapping the proton environments in the molecule. The protonation of the amine group significantly influences the chemical shift of adjacent protons.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into an NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which simplifies the spectrum.

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

-

Expected Spectrum (in D₂O):

-

α-CH₂ (C1): ~2.9-3.1 ppm (triplet). This is the most downfield signal of the alkyl chain due to the strong deshielding effect of the adjacent positively charged nitrogen atom.

-

β-CH₂ (C2): ~1.6-1.8 ppm (multiplet).

-

γ- & δ-CH₂ (C3 & C4): ~1.3-1.5 ppm (multiplet).

-

ω-CH₃ (C5): ~0.9 ppm (triplet).

-

-

Trustworthiness Insight: The key diagnostic signal is the α-CH₂ triplet. In the free amine (in CDCl₃), this signal appears further upfield at ~2.7 ppm.[4] The downfield shift of ~0.3 ppm upon protonation is a definitive indicator of salt formation.

FTIR Spectroscopy

FTIR is used to identify the functional groups present. The transition from a primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) results in a dramatic change in the N-H stretching region.

-

Protocol:

-

Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Scan the sample from 4000 to 400 cm⁻¹.

-

-

Expected Absorptions:

-

N-H Stretch: A very broad and strong absorption band from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt.[6] This broad feature will overlay the C-H stretching bands. In contrast, the free primary amine shows two distinct, sharper N-H stretching bands around 3400-3300 cm⁻¹.[4]

-

C-H Stretch: Aliphatic C-H stretching bands will appear as sharper peaks superimposed on the broad N-H stretch, typically between 3000 and 2850 cm⁻¹.

-

N-H Bend: An absorption band around 1600-1500 cm⁻¹ due to the asymmetric N-H bending (scissoring) of the -NH₃⁺ group.

-

Purity Determination by Titration

The purity of the hydrochloride salt can be accurately determined by non-aqueous acid-base titration.

-

Principle: The sample is dissolved in a suitable non-aqueous solvent and titrated with a strong base, such as sodium hydroxide in an alcoholic solvent. The endpoint is determined potentiometrically.

-

Protocol:

-

Accurately weigh approximately 200 mg of pentan-1-amine hydrochloride into a beaker.

-

Dissolve the sample in 50 mL of isopropyl alcohol.

-

Titrate the solution with standardized 0.1 M sodium hydroxide, monitoring the pH with a calibrated pH meter.

-

The endpoint is the point of maximum inflection on the titration curve.

-

Calculate the purity based on the volume of titrant used, its molarity, and the initial mass of the sample.

-

Safety, Handling, and Storage

-

Hazards: Pentan-1-amine hydrochloride is known to cause skin irritation and serious eye irritation.[5]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[3]

References

-

National Center for Biotechnology Information. "Pentylamine." PubChem Compound Database, CID=8060. Available from: [Link]

- Google Patents. "A method of synthesis primary amine hydrochloride." CN109384677A.

-

Wikipedia. "Pentylamine." Available from: [Link]

-

National Center for Biotechnology Information. "n-Amylamine hydrochloride." PubChem Compound Database, CID=120182. Available from: [Link]

-

Smith, B. C. "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy, 2019, 34(9), 22-26. Available from: [Link]

Sources

- 1. Pentylamine - Wikipedia [en.wikipedia.org]

- 2. US6576796B1 - Process for the preparation of alkylamines - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical Characteristics of n-Amylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

n-Amylammonium chloride, also known as pentylammonium chloride, is a primary alkylammonium salt that is gaining interest in various scientific fields, including materials science and drug development. Its amphiphilic nature, arising from the combination of a hydrophilic ammonium head and a hydrophobic pentyl tail, makes it a versatile building block for supramolecular assemblies and a model compound for studying lipid-protein interactions. This guide provides a comprehensive overview of the core physical characteristics of n-amylammonium chloride, offering a foundational understanding for its application in research and development.

Molecular and Structural Properties

n-Amylammonium chloride is an ionic compound formed by the protonation of n-amylamine with hydrochloric acid. This results in the formation of the n-amylammonium cation ([CH₃(CH₂)₄NH₃]⁺) and a chloride anion (Cl⁻).

Table 1: Fundamental Molecular Properties of n-Amylammonium Chloride

| Property | Value | Source |

| Chemical Formula | C₅H₁₄ClN | |

| Molecular Weight | 123.62 g/mol | |

| CAS Number | 142-65-4 | |

| Synonyms | Pentylammonium chloride, 1-Pentanamine hydrochloride |

Synthesis and Molecular Structure

The synthesis of n-amylammonium chloride is a straightforward acid-base reaction. A generalized protocol is provided below.

Experimental Protocol: Synthesis of n-Amylammonium Chloride

Objective: To synthesize n-amylammonium chloride from n-amylamine and hydrochloric acid.

Materials:

-

n-Amylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve a known molar amount of n-amylamine in a suitable volume of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Acid Addition: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise using a dropping funnel while stirring vigorously. The addition should be slow to control the exothermic reaction.

-

Precipitation: As the hydrochloric acid is added, a white precipitate of n-amylammonium chloride will form.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified n-amylammonium chloride in a vacuum oven or desiccator to a constant weight.

Causality: The use of diethyl ether as a solvent is crucial as n-amylamine is soluble in it, while the resulting salt, n-amylammonium chloride, is not. This insolubility drives the precipitation of the product upon its formation. The dropwise addition of HCl in an ice bath is a standard precautionary measure to manage the exothermicity of the neutralization reaction.

Caption: Synthesis workflow of n-amylammonium chloride.

Crystal Structure

Experimental Protocol: Powder X-Ray Diffraction (PXRD) Analysis

Objective: To determine the crystal structure and phase purity of n-amylammonium chloride.

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source.

-

Sample holder.

-

Data acquisition and analysis software.

Procedure:

-

Sample Preparation: Finely grind a small amount of the dried n-amylammonium chloride powder to ensure random orientation of the crystallites.

-

Mounting: Mount the powdered sample onto the sample holder, ensuring a flat, uniform surface.

-

Data Collection: Place the sample holder in the diffractometer. Set the instrument to scan over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is then analyzed. The positions of the diffraction peaks are used to determine the unit cell parameters using Bragg's Law (nλ = 2d sinθ). The overall pattern can be compared to known crystal structures for phase identification.

Causality: The grinding of the sample is critical to obtaining a diffraction pattern that is representative of all crystal orientations, which is necessary for accurate structure determination from powder data. The choice of the 2θ range is based on the expected d-spacings for organic salts.

Thermal Properties

The thermal behavior of n-amylammonium chloride is characterized by its response to changes in temperature, including phase transitions and decomposition. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to investigate these properties.

Phase Transitions and Melting Point

Studies on pentylammonium chloride have revealed the existence of solid-solid phase transitions at low temperatures. A transition to a "rotator phase" has been observed at approximately 257 K (-16 °C). In this phase, the alkyl chains exhibit rotational motion while the overall crystal lattice is maintained. The definitive melting point, at which the substance transitions to a liquid state, is not consistently reported and may be close to its decomposition temperature.

Table 2: Thermal Transition Temperatures of n-Amylammonium Chloride

| Thermal Event | Temperature | Technique |

| Solid-Solid Phase Transition | ~257 K (-16 °C) | DSC |

| Melting/Decomposition | Not definitively reported | DSC/TGA |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions of n-amylammonium chloride.

Instrumentation:

-

Differential Scanning Calorimeter.

-

Hermetically sealed aluminum pans.

-

Inert purge gas (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of n-amylammonium chloride into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of volatile components.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

Data Analysis: The DSC thermogram plots heat flow as a function of temperature. Endothermic events (like melting) and exothermic events are observed as peaks. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Causality: The use of a hermetically sealed pan is important to contain any potential off-gassing during heating, ensuring accurate measurement of thermal events. The inert atmosphere prevents oxidative degradation of the sample.

Thermal Decomposition

Thermogravimetric analysis (TGA) is used to determine the thermal stability and decomposition profile of n-amylammonium chloride. Upon heating, it is expected to decompose, likely through the loss of hydrogen chloride and the n-amylamine.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of n-amylammonium chloride.

Instrumentation:

-

Thermogravimetric Analyzer.

-

Sample pan (e.g., platinum or alumina).

-

Inert purge gas (e.g., nitrogen).

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of n-amylammonium chloride into the TGA sample pan.

-

Thermal Program: Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.

-

Data Analysis: The TGA curve plots the percentage of initial mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Causality: The constant heating rate allows for the determination of the temperature at which decomposition begins and proceeds. The inert gas flow ensures that the observed mass loss is due to thermal decomposition and not oxidation.

An In-depth Technical Guide to the Potential Mechanism of Action of Amylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylamine hydrochloride, the salt of the primary aliphatic amine pentylamine, is a simple yet intriguing molecule with a history of use in chemical synthesis.[1][2] While its industrial applications are established, its pharmacological profile remains largely unexplored. This guide synthesizes the known chemical properties of amylamine hydrochloride with the broader understanding of how simple amines interact with biological systems to propose potential mechanisms of action. We will delve into hypothesized molecular targets, postulate the downstream signaling consequences, and provide a comprehensive framework of experimental protocols to rigorously test these hypotheses. This document serves as a foundational roadmap for researchers aiming to elucidate the biological activities of amylamine hydrochloride and similar aliphatic amines.

Introduction to Amylamine Hydrochloride

Amylamine hydrochloride (C₅H₁₄ClN) is the hydrochloride salt of pentylamine (C₅H₁₃N), a colorless liquid with an ammonia-like odor.[3] The hydrochloride salt form is typically a white to off-white crystalline powder soluble in water.[1] Its primary uses have been as a reagent in organic synthesis, a corrosion inhibitor, a solvent, and a flotation agent.[1][3][4] From a structural standpoint, it is a simple, flexible five-carbon chain with a terminal primary amine group. This structural simplicity, particularly the primary amine, is the key to its potential biological activity, suggesting possible interactions with protein targets that recognize endogenous monoamines.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClN | [5] |

| Molecular Weight | 123.62 g/mol | [5] |

| Parent Compound | Pentylamine (CAS: 110-58-7) | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1][6] |

Hypothesized Molecular Targets and Mechanisms of Action

Based on its structure as a primary aliphatic amine, several potential molecular targets can be postulated. The primary amine group is a key feature it shares with endogenous trace amines and neurotransmitters.

Trace Amine-Associated Receptors (TAARs)

The most plausible targets for amylamine are the Trace Amine-Associated Receptors (TAARs), a family of G-protein coupled receptors (GPCRs) that are activated by endogenous trace amines like β-phenylethylamine, tyramine, and octopamine.[7] TAAR1, in particular, is expressed in the brain and peripheral tissues and is known to bind simple amines.

Postulated Mechanism: Amylamine may act as an agonist at TAAR1. Binding of amylamine to TAAR1 would likely initiate a conformational change in the receptor, leading to the activation of the associated G-protein, Gαs. This, in turn, would stimulate adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger.

Biogenic Amine Transporters

The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are responsible for the reuptake of these neurotransmitters from the synaptic cleft. Simple amines can act as substrates for these transporters, competing with the endogenous neurotransmitters and potentially inducing their release.

Postulated Mechanism: Amylamine may serve as a substrate for DAT, NET, and/or SERT. This could lead to two primary effects:

-

Competitive Inhibition of Reuptake: By binding to the transporters, amylamine could block the reuptake of dopamine, norepinephrine, or serotonin, thereby increasing their concentration in the synapse.

-

Transporter-Mediated Efflux: As a substrate, amylamine could be transported into the presynaptic neuron, triggering the reverse transport (efflux) of endogenous neurotransmitters into the synapse.

Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and trace amines. Some aliphatic amines are known to be substrates or inhibitors of MAO.[4]

Postulated Mechanism: Amylamine could act as a substrate for MAO-A or MAO-B, undergoing oxidative deamination.[4] Alternatively, it could act as a competitive or non-competitive inhibitor of these enzymes. Inhibition of MAO would lead to decreased degradation of monoamine neurotransmitters, resulting in their increased availability.

Postulated Signaling Pathways

The interaction of amylamine hydrochloride with its hypothesized targets would trigger specific downstream signaling cascades.

TAAR1-Mediated Signaling

Activation of TAAR1 by amylamine would likely lead to the canonical Gαs-adenylyl cyclase-cAMP pathway.

Caption: Hypothesized TAAR1 signaling pathway upon amylamine binding.

Modulation of Synaptic Neurotransmitter Levels

By interacting with monoamine transporters and potentially MAO, amylamine could significantly alter the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft.

Caption: Potential modulation of neurotransmitter levels by amylamine.

Experimental Protocols for Mechanistic Elucidation

To validate these hypotheses, a systematic experimental approach is necessary.

Receptor Binding Assays

Objective: To determine if and with what affinity amylamine hydrochloride binds to TAAR1 and monoamine transporters.

Methodology: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing human TAAR1, DAT, NET, or SERT.

-

Harvest cells and homogenize in a buffered solution to prepare cell membranes.

-

Quantify protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]-p-tyramine for TAAR1, [³H]-WIN 35,428 for DAT), and varying concentrations of amylamine hydrochloride.

-

For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of amylamine hydrochloride.

-

Determine the Ki (inhibitory constant) using non-linear regression analysis.

-

Functional Assays

Objective: To determine the functional effect of amylamine hydrochloride at its binding sites.

Methodology 1: cAMP Assay for TAAR1 Functionality

-

Cell Culture:

-

Plate HEK293 cells expressing human TAAR1 in a 96-well plate.

-

-

Assay Protocol:

-

Treat cells with varying concentrations of amylamine hydrochloride. Include a known TAAR1 agonist as a positive control.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) to determine the potency of amylamine hydrochloride as a TAAR1 agonist.

-

Methodology 2: Neurotransmitter Uptake Assay

-

Cell Culture or Synaptosome Preparation:

-

Use cells expressing DAT, NET, or SERT, or prepare synaptosomes from rodent brain tissue.

-

-

Uptake Experiment:

-

Pre-incubate the cells/synaptosomes with varying concentrations of amylamine hydrochloride.

-

Add a radiolabeled neurotransmitter (e.g., [³H]-dopamine).

-

Incubate for a short period to allow for uptake.

-

Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity taken up by the cells/synaptosomes.

-

-

Data Analysis:

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of neurotransmitter uptake.

-

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of amylamine hydrochloride on MAO-A and MAO-B.

Methodology: MAO-Glo™ Assay (Promega)

-

Reagent Preparation:

-

Prepare purified human recombinant MAO-A or MAO-B enzyme and the MAO substrate.

-

-

Inhibition Assay:

-

In a 96-well plate, incubate the MAO enzyme with varying concentrations of amylamine hydrochloride. Include known MAO inhibitors as positive controls.

-

Add the MAO substrate to initiate the enzymatic reaction.

-

After incubation, add a luciferin detection reagent that produces light in the presence of a product of the MAO reaction.

-

-

Luminescence Measurement:

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

A decrease in luminescence indicates inhibition of the MAO enzyme.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Data Interpretation and Future Directions

The results from these experiments will provide a comprehensive profile of the in vitro pharmacology of amylamine hydrochloride.

| Expected Outcome | Interpretation | Next Steps |

| High affinity and agonist activity at TAAR1 | Amylamine hydrochloride is a TAAR1 agonist. | In vivo studies to assess behavioral effects related to TAAR1 activation (e.g., in models of psychosis or metabolic disorders). |

| Potent inhibition of monoamine transporters | Amylamine hydrochloride is a monoamine reuptake inhibitor. | In vivo microdialysis to measure changes in synaptic neurotransmitter levels. Behavioral studies (e.g., locomotor activity, antidepressant models). |

| Potent inhibition of MAO-A or MAO-B | Amylamine hydrochloride is an MAO inhibitor. | Ex vivo measurement of MAO activity in brain tissue after systemic administration. Behavioral studies relevant to MAO inhibition (e.g., antidepressant effects). |

| A combination of the above | Amylamine hydrochloride has a multi-target mechanism of action. | Deconvolution of the contribution of each target to the overall in vivo effects using knockout animals or specific antagonists. |

| No significant activity at these targets | The mechanism of action lies elsewhere. | Broader screening against a panel of receptors, ion channels, and enzymes. |

Conclusion

While amylamine hydrochloride is a structurally simple molecule, its potential for interaction with key neurological targets warrants a thorough investigation. The proposed mechanisms—agonism at TAAR1, modulation of monoamine transporters, and inhibition of MAO—are grounded in the established pharmacology of similar aliphatic amines. The experimental framework outlined in this guide provides a clear and rigorous path to elucidating its true mechanism of action. Such studies will not only shed light on the biological activity of amylamine hydrochloride but also contribute to our broader understanding of the structure-activity relationships of simple amines in the central nervous system.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 120182, n-Amylamine hydrochloride. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8060, Pentylamine. Retrieved January 24, 2026 from [Link].

-

LookChem. N-AMYLAMINEHYDROCHLORIDE. Retrieved January 24, 2026 from [Link].

-

Wikipedia. Pentylamine. Retrieved January 24, 2026 from [Link].

-

medtigo. amylamine | Dosing and Uses. Retrieved January 24, 2026 from [Link].

-

Ataman Kimya. PENTYLAMINE. Retrieved January 24, 2026 from [Link].

-

Wikipédia. Pentylamine. Retrieved January 24, 2026 from [Link].

-

Global Substance Registration System. AMYLAMINE HYDROCHLORIDE. Retrieved January 24, 2026 from [Link].

-

Wang, Y., et al. (2012). Cellular uptake of covalent poly(allylamine hydrochloride) microcapsules and its influences on cell functions. Macromolecular bioscience, 12(12), 1638–1646. [Link].

-

Human Metabolome Database. Showing metabocard for Amylamine (HMDB0248371). Retrieved January 24, 2026 from [Link].

-

FooDB. Showing Compound Pentylamine (FDB010039). Retrieved January 24, 2026 from [Link].

-

Grandy, D. K. (2007). Trace amine-associated receptors and their ligands. British journal of pharmacology, 151(5), 565–570. [Link].

Sources

- 1. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]

- 2. Pentylamine - Wikipedia [en.wikipedia.org]

- 3. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amylamine | 110-58-7 [chemicalbook.com]

- 5. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentylamine — Wikipédia [fr.wikipedia.org]

- 7. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Amylamine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for amylamine hydrochloride (also known as pentan-1-amine hydrochloride).[1][2] It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of small molecules. This document delves into the principles and practical applications of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this primary aliphatic amine salt.

Introduction to Amylamine Hydrochloride and the Imperative of Spectroscopic Analysis

Amylamine hydrochloride is the salt form of n-amylamine, a primary aliphatic amine.[2] Its molecular formula is C₅H₁₄ClN, and it exists as a white to off-white crystalline powder that is soluble in water.[1][2] In pharmaceutical research and organic synthesis, the precise characterization of such compounds is paramount to ensure purity, confirm identity, and understand molecular structure. Spectroscopic methods like IR and NMR are indispensable tools in this endeavor, providing a molecular fingerprint based on the interaction of the molecule with electromagnetic radiation.

This guide will explore the theoretical underpinnings of IR and NMR spectroscopy as they apply to amylamine hydrochloride, present and interpret its spectroscopic data, and provide detailed, field-proven protocols for data acquisition.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, specific bonds within it vibrate at characteristic frequencies. An IR spectrum is a plot of these absorptions, which provides a unique pattern corresponding to the functional groups present in the molecule.

Principles of IR Spectroscopy for Amine Hydrochlorides

For a primary amine hydrochloride like amylamine hydrochloride, the key functional groups to consider are the ammonium (-NH₃⁺) group and the alkyl (C-H) backbone.

-

N-H Stretching in Ammonium Salts: The N-H stretching vibrations in primary amine salts (R-NH₃⁺) appear as a broad and strong absorption band in the region of 3000-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

-

N-H Bending: The bending vibrations of the N-H bonds in the ammonium group typically result in absorptions in the 1600-1500 cm⁻¹ region.

-

C-H Stretching: The stretching vibrations of the C-H bonds in the amyl group will appear as sharp to medium intensity bands in the 3000-2850 cm⁻¹ region.

-

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups occur in the 1470-1370 cm⁻¹ range.

-

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region as a medium or weak band.[3][4]

IR Spectrum of Amylamine Hydrochloride

An infrared spectrum of n-amylamine hydrochloride is available from the NIST WebBook, acquired as a solid KBr pellet.[5] The major absorption bands and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong, Broad | N-H stretching of the -NH₃⁺ group, overlapping with C-H stretching of the alkyl chain |

| ~1600-1500 | Medium | N-H bending of the -NH₃⁺ group |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1380 | Medium-Weak | CH₃ symmetric bending (umbrella mode) |

| ~1100-1000 | Weak-Medium | C-N stretching |

Table 1: Key Infrared Absorption Bands for Amylamine Hydrochloride.

Interpretation of the IR Spectrum

The broad and intense absorption centered around 2900 cm⁻¹ is characteristic of the N-H stretching vibrations of a primary ammonium salt, confirming the presence of the hydrochloride salt form. This broadness is indicative of significant hydrogen bonding within the crystal lattice. Overlapping with this are the expected C-H stretching vibrations of the pentyl chain. The presence of a band in the 1600-1500 cm⁻¹ region is consistent with the N-H bending mode of the -NH₃⁺ group. The absorptions around 1465 cm⁻¹ and 1380 cm⁻¹ are attributed to the bending vibrations of the methylene and methyl groups of the alkyl chain, respectively. Finally, the weaker absorption in the fingerprint region around 1100-1000 cm⁻¹ is likely due to the C-N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency energy causes a transition between these states, and the precise frequency required for this transition is highly sensitive to the local chemical environment of the nucleus.

Principles of ¹H and ¹³C NMR for Amylamine Hydrochloride

-

Chemical Shift (δ): The chemical shift in an NMR spectrum indicates the electronic environment of a nucleus. Protons or carbons near electronegative atoms (like nitrogen) are "deshielded" and appear at a higher chemical shift (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

-

Spin-Spin Splitting (Coupling): In ¹H NMR, the signal for a set of protons can be split into multiple peaks by the influence of neighboring protons. The "n+1 rule" is often used, where 'n' is the number of equivalent neighboring protons.

-

¹³C NMR: ¹³C NMR spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. The chemical shift of each carbon provides information about its chemical environment.

Predicted NMR Spectra of Amylamine Hydrochloride

¹H NMR (Proton NMR):

The protons on the carbon adjacent to the nitrogen atom (the α-carbon) are expected to be the most deshielded. The protons of the -NH₃⁺ group will likely appear as a broad signal due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen atom.[6] The chemical shifts of amine protons can vary depending on concentration and solvent.[6][7]

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -CH₃ (C5) | ~0.9 | Triplet | 3H |

| -CH₂- (C4) | ~1.3 | Sextet | 2H |

| -CH₂- (C3) | ~1.6 | Quintet | 2H |

| -CH₂- (C2) | ~2.9 | Triplet | 2H |

| -NH₃⁺ | ~7.5-8.5 | Broad Singlet | 3H |

Table 2: Predicted ¹H NMR Data for Amylamine Hydrochloride.

¹³C NMR (Carbon NMR):

The carbon atom bonded to the nitrogen will be the most deshielded in the ¹³C NMR spectrum.

| Position | Chemical Shift (δ, ppm) (Predicted) |

| C1 (-CH₂-N) | ~40-50 |

| C2 (-CH₂-) | ~30-40 |

| C3 (-CH₂-) | ~20-30 |

| C4 (-CH₂-) | ~20-30 |

| C5 (-CH₃) | ~10-20 |

Table 3: Predicted ¹³C NMR Data for Amylamine Hydrochloride.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality IR and NMR spectra of amylamine hydrochloride.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for obtaining the IR spectrum of a solid sample. The principle is to disperse the solid sample in a dry, IR-transparent matrix like potassium bromide (KBr) and press it into a thin, transparent pellet.

Materials and Equipment:

-

Amylamine hydrochloride sample

-

Dry, spectroscopic grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Heat lamp (optional, for drying KBr)

Step-by-Step Methodology:

-

Drying: Ensure the KBr is completely dry by heating it in an oven or under a heat lamp. Moisture will cause a broad absorption band around 3400 cm⁻¹.

-

Sample Preparation: Weigh out approximately 1-2 mg of the amylamine hydrochloride sample and about 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the amylamine hydrochloride sample and continue to grind the mixture for several minutes until it is a homogenous, fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[8][9]

-

Pellet Formation: Transfer the powdered mixture to the die of the pellet press. Distribute the powder evenly.

-

Pressing: Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment.

-

Sample Scan: Run the sample spectrum.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Causality Behind Experimental Choices:

-

KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical range of interest (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.

-

Grinding: Thorough grinding is crucial to reduce light scattering (the Christiansen effect), which can distort the spectrum.[8]

-

Dry Conditions: Water has strong IR absorptions that can obscure important spectral features.

Diagram of IR Data Acquisition Workflow:

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the preparation of a sample of amylamine hydrochloride for solution-state NMR analysis.

Materials and Equipment:

-

Amylamine hydrochloride sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

-

NMR tube and cap

-

Vortex mixer

-

Pipette

-

NMR spectrometer

Step-by-Step Methodology:

-

Solvent Selection: Choose a deuterated solvent in which amylamine hydrochloride is soluble. D₂O is a common choice for hydrochloride salts.

-

Sample Weighing: Weigh approximately 5-10 mg of the amylamine hydrochloride sample for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, directly into a clean, dry vial.[10][11]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10]

-

Mixing: Cap the vial and vortex it until the sample is completely dissolved. Gentle heating may be applied if necessary, but ensure the solvent does not evaporate.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Avoid introducing any solid particles into the tube. If necessary, filter the solution through a small plug of glass wool in the pipette.[12]

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Data Acquisition: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Spectrometer Setup: The spectrometer will be locked onto the deuterium signal of the solvent. The magnetic field will then be shimmed to achieve homogeneity.

-

Pulse Sequence and Acquisition: Run the appropriate pulse sequence for ¹H or ¹³C NMR.

-

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Causality Behind Experimental Choices:

-

Deuterated Solvents: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[11]

-

Sample Concentration: The concentration needs to be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time. ¹³C NMR requires a higher concentration due to the low natural abundance of the ¹³C isotope.[10]

-

Filtering: Solid particles in the NMR tube will degrade the magnetic field homogeneity, leading to broad lines and poor spectral resolution.[12]

Diagram of NMR Data Acquisition Workflow:

Caption: Workflow for acquiring an NMR spectrum of a solid sample.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of amylamine hydrochloride using IR and NMR spectroscopy. The interpretation of the IR spectrum confirms the presence of the primary ammonium salt and the alkyl backbone. While an experimental NMR spectrum was not available, a detailed prediction of the ¹H and ¹³C NMR spectra has been presented, offering a valuable reference for researchers. The provided step-by-step protocols for data acquisition are designed to be self-validating, ensuring the generation of high-quality, reproducible spectroscopic data. By understanding and applying these principles and methods, scientists can confidently characterize amylamine hydrochloride and similar small molecules in their research and development endeavors.

References

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). n-Amylamine hydrochloride. PubChem. Retrieved from [Link]

-

NIST. (n.d.). n-amyl amine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

Sources

- 1. n-Amylamine hydrochloride | C5H14ClN | CID 120182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 142-65-4,N-AMYLAMINEHYDROCHLORIDE | lookchem [lookchem.com]

- 3. wikieducator.org [wikieducator.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. N-amyl amine hydrochloride [webbook.nist.gov]

- 6. Video: NMR Spectroscopy Of Amines [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to Amylamine Hydrochloride Homologs and Their Chemical Properties

Introduction

Primary alkylamine hydrochlorides are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the unique combination of a nucleophilic primary amine and a hydrochloride salt, which imparts favorable physical properties such as crystallinity and enhanced water solubility. This guide focuses on n-amylamine (pentylamine) hydrochloride and its immediate homologs—n-butylamine hydrochloride and n-hexylamine hydrochloride. By examining these three compounds, we can elucidate the structure-property relationships that govern the behavior of this homologous series. For researchers and drug development professionals, a deep understanding of these trends in solubility, basicity, and reactivity is essential for rational molecular design and process optimization.

Chapter 1: The Homologous Series of Alkylamine Hydrochlorides

A homologous series is a group of compounds with the same functional group and similar chemical properties, in which successive members differ by a CH₂ group. The n-alkylamine hydrochlorides from C4 to C6 represent a classic example of such a series. The systematic increase in the length of the nonpolar alkyl chain against the constant polar ammonium chloride headgroup provides a clear model for studying the influence of hydrophobicity on physicochemical properties.

The compounds discussed in this guide are:

-

n-Butylamine Hydrochloride (C4)

-

n-Hexylamine Hydrochloride (C6) [4]

These compounds are typically white to off-white crystalline solids that are soluble in water.[5] Their salt form makes them more stable and easier to handle compared to their volatile and often corrosive free amine counterparts.[6][7]